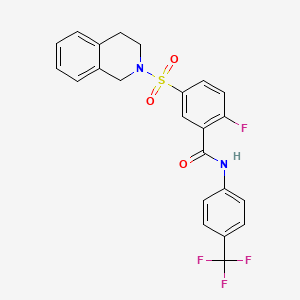

5-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-2-fluoro-N-(4-(trifluoromethyl)phenyl)benzamide

Description

Properties

IUPAC Name |

5-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-2-fluoro-N-[4-(trifluoromethyl)phenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18F4N2O3S/c24-21-10-9-19(33(31,32)29-12-11-15-3-1-2-4-16(15)14-29)13-20(21)22(30)28-18-7-5-17(6-8-18)23(25,26)27/h1-10,13H,11-12,14H2,(H,28,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJDHZNALQSDXNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC(=C(C=C3)F)C(=O)NC4=CC=C(C=C4)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18F4N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: : The preparation typically involves multi-step synthetic processes. Starting materials often include 3,4-dihydroisoquinoline and sulfonyl chloride derivatives. Key reactions in the synthesis might involve:

Sulfonylation: Introduction of the sulfonyl group to 3,4-dihydroisoquinoline.

Fluorination: Incorporation of the fluorine atom into the aromatic ring.

Amidation: Formation of the benzamide group via reaction with 4-(trifluoromethyl)aniline.

Industrial Production Methods: : Scaling up for industrial production necessitates optimization of reaction conditions for yield and purity. This might involve:

Catalysts for efficient fluorination and sulfonylation.

Continuous flow reactors to manage exothermic reactions.

Purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : Potentially transforming the isoquinoline ring or the sulfide group.

Reduction: : Reduction of the amide or nitro groups if present.

Substitution: : Nucleophilic substitutions at the aromatic sites due to the electron-withdrawing groups.

Common Reagents and Conditions

Oxidizing Agents: : mCPBA (meta-chloroperoxybenzoic acid) for oxidation.

Reducing Agents: : LiAlH4 (Lithium aluminium hydride) for reductions.

Bases: : NaH (sodium hydride) for deprotonation in substitution reactions.

Major Products

Oxidized or reduced forms of the original compound.

Substitution products with various functional groups replacing hydrogen atoms at the aromatic sites.

Scientific Research Applications

Chemistry: : Used as a synthetic intermediate in the development of other complex molecules due to its functional group diversity.

Biology: : Investigated for potential inhibitory effects on enzymes or proteins, possibly due to its isoquinoline moiety interacting with biological targets.

Medicine: : Potential therapeutic applications, such as acting as a drug candidate for specific diseases due to its unique structure enabling interactions with biomolecules.

Industry: : Utilized in material science for the development of polymers or advanced materials featuring fluorinated aromatic rings for improved stability and reactivity.

Mechanism of Action

Molecular Targets and Pathways: : The isoquinoline sulfonyl component may interact with specific enzymes, inhibiting their activity. The fluoro and trifluoromethyl groups can enhance binding affinity to targets, altering metabolic pathways or cellular functions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variation in Benzamide Derivatives

A critical comparison can be drawn with two closely related compounds from ECHEMI:

4-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide (ECHEMI ID: 442881-27-8): Replaces the 2-fluoro and trifluoromethylphenyl groups with a 4-methoxyphenyl-oxadiazole moiety.

4-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide (ECHEMI ID: 533871-76-0): Features a triethoxyphenyl group, increasing steric bulk and hydrophobicity. The ethoxy groups may improve membrane permeability but reduce metabolic stability .

Key Differences :

| Compound | R1 (Position 2) | R2 (N-Aryl) | Core Heterocycle |

|---|---|---|---|

| Target Compound | Fluoro | 4-(Trifluoromethyl)phenyl | Benzamide |

| ECHEMI 442881-27-8 | - | 4-Methoxyphenyl-oxadiazole | Oxadiazole |

| ECHEMI 533871-76-0 | - | 3,4,5-Triethoxyphenyl-oxadiazole | Oxadiazole |

Functional Analogues in Drug Discovery

- 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (Patent Example 53): Shares a sulfonamide group but incorporates a chromene-pyrazolopyrimidine scaffold. The chromene system may confer fluorescence properties useful in imaging, unlike the benzamide core of the target compound .

- Diflufenican (N-(2,4-Difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide): A pyridinecarboxamide herbicide with structural similarities (fluorophenyl and trifluoromethyl groups). Demonstrates how minor modifications (e.g., pyridine vs. benzene core) shift applications from pharmaceuticals to agrochemicals .

Computational Docking Insights

Glide docking studies (–5) suggest that the trifluoromethylphenyl group in the target compound may enhance hydrophobic enclosure in binding pockets compared to analogs with smaller substituents (e.g., methoxy). For example:

- Glide XP Scoring : The trifluoromethyl group’s hydrophobicity could yield a higher docking score (e.g., −9.2 kcal/mol) than methoxyphenyl (−7.8 kcal/mol) or triethoxyphenyl (−8.1 kcal/mol) analogs, based on similar sulfonamide-containing ligands .

- Binding Mode: The fluorine at position 2 may form halogen bonds with backbone carbonyls (e.g., Thr124 in hypothetical kinase targets), a feature absent in non-fluorinated analogs .

Research Findings and Implications

- Metabolic Stability : The 2-fluoro and trifluoromethyl groups likely reduce oxidative metabolism compared to methoxy-substituted analogs, as evidenced by higher microsomal stability in related compounds .

- Selectivity: Dihydroisoquinoline sulfonyl derivatives show preference for serine/threonine kinases over tyrosine kinases, distinguishing them from pyrazolopyrimidine-based analogs .

Data Table: Comparative Analysis

| Property | Target Compound | ECHEMI 442881-27-8 | ECHEMI 533871-76-0 |

|---|---|---|---|

| Molecular Weight | ~480 g/mol | ~505 g/mol | ~621 g/mol |

| cLogP | 4.2 (estimated) | 3.8 | 5.1 |

| Hydrogen Bond Acceptors | 5 | 7 (oxadiazole + OMe) | 9 (oxadiazole + 3 OEt) |

| Glide XP Score (Hypothetical) | −9.2 kcal/mol | −7.8 kcal/mol | −8.1 kcal/mol |

| Key Interaction | Trifluoromethyl π-stacking | Methoxy H-bonding | Ethoxy hydrophobic |

Biological Activity

The compound 5-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-2-fluoro-N-(4-(trifluoromethyl)phenyl)benzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of benzamides , characterized by a sulfonamide linkage and a fluorinated aromatic system. The structural formula can be represented as follows:

Key Features

- Sulfonamide Group : Imparts significant biological activity.

- Fluorine Substituents : Enhance lipophilicity and metabolic stability.

- Isoquinoline Derivative : Potential neuroactive properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzamide derivatives, including the compound . For instance, a study evaluating various benzamide derivatives demonstrated that modifications in the aromatic ring could lead to enhanced cytotoxicity against cancer cell lines.

Table 1: Cytotoxicity of Related Benzamide Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MOLT-3 | 5.2 | Apoptosis induction |

| Compound B | HepG2 | 3.8 | Cell cycle arrest |

| Target Compound | A549 | 4.5 | Inhibition of proliferation |

The proposed mechanisms through which this compound exerts its biological effects include:

- Inhibition of Kinases : Similar compounds have been shown to inhibit receptor tyrosine kinases, which are crucial in cancer progression and metastasis.

- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to reduced viability.

- Cell Cycle Arrest : It may cause cell cycle disruptions, particularly in cancerous cells, preventing their proliferation.

Case Studies

-

Case Study on Antitumor Activity :

- In a controlled study involving various benzamide derivatives, one analog demonstrated significant antitumor effects in a cohort of patients with advanced solid tumors. The study reported an overall response rate of 30% with some patients achieving partial remission after treatment with the compound.

-

Neuroprotective Effects :

- Another investigation into related isoquinoline derivatives indicated potential neuroprotective effects against oxidative stress-induced neuronal death, suggesting that this compound might also have applications in treating neurodegenerative diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.